molecular formula C17H16O3 B1292284 3-Acetoxy-2',4'-dimethylbenzophenone CAS No. 890099-08-8

3-Acetoxy-2',4'-dimethylbenzophenone

Cat. No.: B1292284
CAS No.: 890099-08-8
M. Wt: 268.31 g/mol
InChI Key: JHQDKWBPMPHYGP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetoxy-2’,4’-dimethylbenzophenone typically involves the acetylation of 2’,4’-dimethylbenzophenone. The reaction is carried out using acetic anhydride and a suitable catalyst, such as sulfuric acid or phosphoric acid, under reflux conditions . The reaction proceeds as follows:

2’,4’-dimethylbenzophenone+acetic anhydride3-Acetoxy-2’,4’-dimethylbenzophenone+acetic acid\text{2',4'-dimethylbenzophenone} + \text{acetic anhydride} \rightarrow \text{3-Acetoxy-2',4'-dimethylbenzophenone} + \text{acetic acid} 2’,4’-dimethylbenzophenone+acetic anhydride→3-Acetoxy-2’,4’-dimethylbenzophenone+acetic acid

Industrial Production Methods

In an industrial setting, the production of 3-Acetoxy-2’,4’-dimethylbenzophenone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-Acetoxy-2’,4’-dimethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

3-Acetoxy-2’,4’-dimethylbenzophenone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-Acetoxy-2’,4’-difluorobenzophenone
  • 3-Acetoxy-2’,4’-dimethoxybenzophenone
  • 3-Acetoxy-2’,4’-dichlorobenzophenone

Uniqueness

3-Acetoxy-2’,4’-dimethylbenzophenone is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. The methyl groups can affect the compound’s lipophilicity, making it more soluble in organic solvents and potentially enhancing its interaction with lipid membranes.

Properties

IUPAC Name

[3-(2,4-dimethylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-11-7-8-16(12(2)9-11)17(19)14-5-4-6-15(10-14)20-13(3)18/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQDKWBPMPHYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641678
Record name 3-(2,4-Dimethylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-08-8
Record name [3-(Acetyloxy)phenyl](2,4-dimethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890099-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,4-Dimethylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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